4-Nitrophenyl palmitate
Overview
Description
4-Nitrophenyl Palmitate is an ester derived from the condensation of palmitic acid and 4-nitrophenol. It is commonly used as a substrate in enzymatic assays to measure lipase activity due to its ability to produce a measurable yellow product, 4-nitrophenol, upon hydrolysis .
Scientific Research Applications
4-Nitrophenyl Palmitate is widely used in scientific research, particularly in the fields of biochemistry and enzymology. It serves as a substrate for lipase and esterase assays, allowing researchers to study the activity and kinetics of these enzymes. Additionally, it is used in the characterization of various bacterial and mammalian lipases, including those from Burkholderia and porcine pancreas .
Mechanism of Action
- Primary Targets : Lipases are the key enzymes that interact with 4-Nitrophenyl palmitate. Lipases are involved in the conversion of triglycerides and other esterified substrates. They play a crucial role in the basic metabolism of various organisms, from microorganisms to mammals .
- Resulting Changes : The yellow-colored product, 4-nitrophenol, is measurable spectrophotometrically at 410 nm. This method allows for rapid and facile analysis of lipase activity .
Target of Action
Mode of Action
Safety and Hazards
4-Nitrophenyl palmitate may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of contamination, personnel should be evacuated to safe areas .
Future Directions
The use of lipases in analytical chemistry, where it can serve as a part of biosensors or bioassays, is an application of growing interest and has become another important use . The hydrolysis of 4-nitrophenyl palmitate providing 4-nitrophenol and palmitate has been described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl palmitate is a substrate for lipase enzyme activity . Lipase hydrolyzes this compound and yields the yellow-colored product 4-nitrophenol, which is measurable spectrophotometrically at 410 nm . This method is advantageous due to its short reaction time and facile spectrophotometric analyses . The cell-bound lipase has a preference for this compound as a substrate than the extracellular lipase .
Cellular Effects
The hydrolysis of this compound providing 4-nitrophenol and palmitate was described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of the compound by lipase to yield 4-nitrophenol and palmitate . This reaction is measurable spectrophotometrically at 410 nm .
Metabolic Pathways
This compound is involved in the lipase-catalyzed hydrolysis metabolic pathway
Preparation Methods
4-Nitrophenyl Palmitate can be synthesized through the esterification of palmitic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Chemical Reactions Analysis
4-Nitrophenyl Palmitate primarily undergoes hydrolysis reactions catalyzed by lipases. The hydrolysis results in the formation of 4-nitrophenol and palmitic acid. This reaction is commonly used in spectrophotometric assays to measure lipase activity, as the release of 4-nitrophenol can be quantified by its absorbance at 410 nm .
Comparison with Similar Compounds
4-Nitrophenyl Palmitate is similar to other nitrophenyl esters such as 4-nitrophenyl acetate and 4-nitrophenyl butyrate. its long-chain fatty acid moiety (palmitate) makes it more suitable for studying lipases that act on long-chain fatty acids. This distinguishes it from shorter-chain nitrophenyl esters, which may be more appropriate for studying esterases with different substrate specificities .
References
Properties
IUPAC Name |
(4-nitrophenyl) hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZSQWIWCANHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164193 | |
Record name | 4-Nitrophenyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-30-4 | |
Record name | p-Nitrophenyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1492-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Feasible Synthetic Routes
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